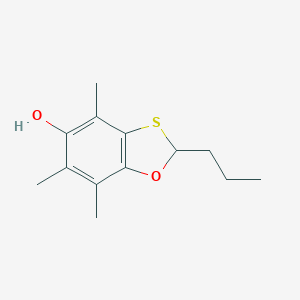![molecular formula C₂₂H₂₇NO₁₀ B017251 [3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate CAS No. 7597-81-1](/img/structure/B17251.png)
[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate
Übersicht
Beschreibung
This compound, characterized by a complex structure, is part of a broader class of organic compounds that have significant relevance in scientific research. The interest in such molecules stems from their intricate synthesis processes, molecular architecture, and the potential for varied chemical reactivity and properties.
Synthesis Analysis
The synthesis of complex molecules similar to the one often involves multi-step reactions, starting from simpler precursors. The methods for synthesizing related compounds involve the use of various reagents and catalysts to facilitate the formation of the desired molecular framework. For example, reactions partaking in the synthesis of complex molecules can include condensation reactions, cycloadditions, and rearrangements, aiming to precisely construct the target molecule with the desired functional groups in place (Ram & Goel, 1996).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the compound's properties and reactivity. Techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance) spectroscopy, and MS (Mass Spectrometry) are commonly employed. For instance, the molecular structure of similar compounds has been investigated through X-ray crystallography, revealing intricate details of molecular geometry and intermolecular interactions (Mao et al., 2015).
Wissenschaftliche Forschungsanwendungen
Crystallization and Structural Properties : Isochroman derivatives like methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate have been studied for their crystallization tendencies in chiral space groups. The study by Palusiak et al. (2004) found that these compounds can adopt half-chair conformations and are stabilized by weak C-H.O hydrogen bonding, forming an infinite three-dimensional network.
Synthesis Techniques and Derivatives : Research on the synthesis of related compounds, like 4-arylideneimidazolin-5-ones, has been conducted to create analogues of the green fluorescent protein (GFP) chromophore. The study by Baldridge et al. (2010) presents a method for synthesizing these compounds through a condensation process involving Schiff bases.
Chemical Transformations and Synthesis : Research by Fajkos̆ et al. (1996) demonstrates the synthesis of complex compounds, like (15E)-3β-Hydroxyandrost-5-ene-15,17-dione 15-(O-Carboxymethyl)oxime, through multiple chemical transformations, starting from similar structures.
Antimicrobial Activities : The study of compounds like methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates, which are structurally related to the target compound, has revealed insights into their antimicrobial activities. This research, detailed by Mukovoz et al. (2017), examines the structure and antimicrobial properties of these synthesized compounds.
Herbicidal Applications : Research into triazolinone derivatives, as documented by Luo et al. (2008), explores the herbicidal activities of these compounds. This research is relevant for understanding the agricultural applications of similar compounds.
Potential in Pharmaceutical Applications : A study by Varynskyi and Kaplaushenko (2020) on the metabolism of a related compound sheds light on its potential applications in pharmaceuticals, especially in the context of active pharmaceutical ingredients (APIs).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound. It’s always important to handle chemical compounds with care, following safety guidelines and using appropriate personal protective equipment.
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored.
Please note that the information provided is based on the limited data available and may not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier21.
Eigenschaften
IUPAC Name |
[3,4,6-triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO10/c1-12(24)29-11-18-20(30-13(2)25)21(31-14(3)26)19(22(33-18)32-15(4)27)23-10-16-6-8-17(28-5)9-7-16/h6-10,18-22H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVDJXUNJWJXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=CC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate | |
CAS RN |
7597-81-1 | |
| Record name | 7597-81-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC42338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



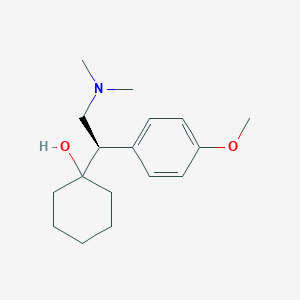
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)

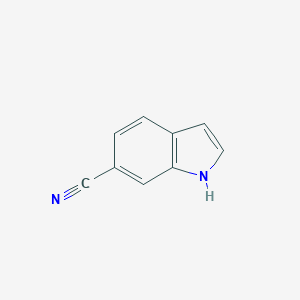
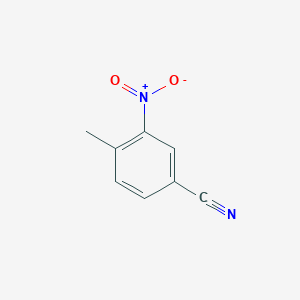

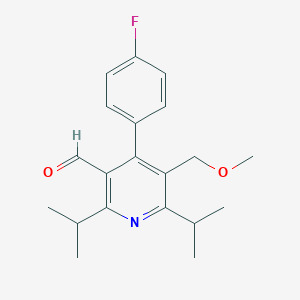
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)

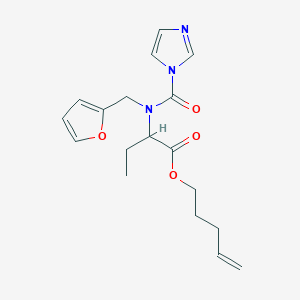

![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
